molecular formula C9H10F3NO B2673352 1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine CAS No. 128273-59-6

1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine

Cat. No.: B2673352
CAS No.: 128273-59-6
M. Wt: 205.18
InChI Key: ARVACHCCAPNBHI-UHFFFAOYSA-N
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Description

1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine is an aromatic amine featuring a para-substituted trifluoroethoxy group (–OCH₂CF₃) attached to a benzylamine scaffold. Its molecular formula is C₉H₁₀F₃NO, with a molecular weight of 205.18 g/mol. The trifluoroethoxy group confers strong electron-withdrawing properties, which influence the compound’s solubility, lipophilicity, and receptor-binding capabilities.

Properties

IUPAC Name

[4-(2,2,2-trifluoroethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-4H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVACHCCAPNBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128273-59-6
Record name [4-(2,2,2-trifluoroethoxy)phenyl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine typically involves the reaction of 4-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of an acid catalyst to form 4-(2,2,2-trifluoroethoxy)benzaldehyde. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine serves as an important intermediate in the synthesis of more complex organic molecules. The trifluoroethoxy group can enhance the reactivity and selectivity of reactions involving this compound, making it valuable in synthetic organic chemistry.

Example:

  • Synthesis of fluorinated derivatives that exhibit enhanced biological activity due to the presence of the trifluoroethoxy group.

Investigated Biological Interactions:
Research has indicated that this compound may interact with various biomolecules. Its structural characteristics suggest potential binding affinities to specific enzymes or receptors.

Case Study:

  • A study on thiazolidin-4-one derivatives containing the trifluoroethoxy moiety demonstrated significant anti-glioma activity against LN229 human glioblastoma cells. The derivatives were evaluated for cytotoxic and apoptotic effects using assays such as MTT and colony formation tests .

Medicinal Chemistry

Therapeutic Properties:
The compound is being explored for its potential therapeutic properties. It has been associated with various pharmacological activities, including anti-cancer effects and modulation of neurotransmitter systems.

Applications in Drug Development:

  • 5-HT4 Receptor Antagonism: Polymorph forms of related compounds have been studied for their effectiveness in treating gastrointestinal disorders and cognitive disorders. These compounds exhibit agonistic activity at the 5-HT4 receptor, which is crucial for gastrointestinal motility .

Industrial Applications

Specialty Chemicals Production:
In industry, this compound can be utilized in the production of specialty chemicals that require unique properties imparted by the trifluoroethoxy group.

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Chemical SynthesisIntermediate for complex organic molecules
Biological ResearchInteraction studies with biomolecules
Medicinal ChemistryDevelopment of 5-HT4 receptor antagonists
Industrial ChemistryProduction of specialty chemicals

Mechanism of Action

The mechanism of action of 1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituent Position Amine Type Key Applications Reference IDs
1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine C₉H₁₀F₃NO Para Methanamine CNS modulation, anticancer research
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine C₁₀H₁₂F₃NO Para Ethanamine Life sciences, material synthesis
1-[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine C₉H₁₀F₃NO Meta Methanamine Pharmacological screening
4-(2,2,2-Trifluoroethoxy)-2-trifluoromethylphenylamine C₉H₇F₆NO Para + trifluoromethyl Primary amine High-affinity receptor ligands
N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine C₁₇H₂₇Cl₂F₃N₂O Meta Piperidine-ethylamine σ-Receptor ligands (anticonsulvant)
Key Observations:
  • Substituent Position : Para-substituted trifluoroethoxy groups (as in the target compound) often exhibit stronger electronic effects and steric accessibility compared to meta-substituted analogs, influencing receptor-binding affinity .

Biological Activity

1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine is an organic compound notable for its unique chemical structure and potential biological applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_9H10_{10}F3_3NO
  • Molecular Weight : 205.18 g/mol
  • Structure : The compound features a trifluoroethoxy group attached to a phenyl ring, which is further connected to a methanamine group. This configuration imparts distinct electronic properties that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoroethoxy group increases lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets. The amine group enables hydrogen bonding with various biomolecules, influencing their function and activity.

Biological Activity and Applications

This compound has been investigated for several potential applications:

  • Drug Discovery : The compound is being explored for its therapeutic effects in treating neurological disorders and other diseases due to its interaction with neurotransmitter systems.
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against glioblastoma cells. For instance, compounds synthesized from this structure demonstrated substantial efficacy in reducing cell viability in vitro .
  • Diabetes Treatment : In vivo studies using Drosophila melanogaster models have shown that specific derivatives can lower glucose levels significantly, indicating potential anti-diabetic properties .

1. Anticancer Research

A study on thiazolidin-4-one derivatives containing the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety revealed promising results against glioblastoma cells. The compounds exhibited high efficacy in inducing apoptosis and damaging DNA in cancer cells .

2. Diabetes Model

In experiments using genetically modified Drosophila models, certain derivatives of this compound displayed improved anti-diabetic activity by significantly lowering glucose levels compared to controls .

Comparative Analysis of Similar Compounds

Compound NameFunctional GroupUnique Features
This compoundMethanamineEnhanced binding affinity due to trifluoroethoxy
[4-(2,2,2-Trifluoroethoxy)phenyl]methanolHydroxylAlcoholic functional group
[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acidCarboxylic acidAcidic functional group

The unique combination of the trifluoroethoxy group and the methanamine structure in this compound allows for distinctive electronic and steric properties that are advantageous in various research applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of 4-(2,2,2-trifluoroethoxy)benzaldehyde using sodium cyanoborohydride in methanol under acidic conditions (pH 4–6). Yield optimization requires precise control of temperature (0–5°C) and stoichiometric ratios (aldehyde:amine = 1:1.2). Alternatively, nucleophilic substitution of 4-(trifluoroethoxy)benzyl chloride with ammonia in THF at reflux (66°C) yields the primary amine, but purification via column chromatography (silica gel, hexane/ethyl acetate 3:1) is critical due to byproducts .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^1H/13C^{13}C NMR are essential. For NMR, key signals include:

  • 1H^1H: δ 3.75 ppm (s, 2H, -CH2_2-NH2_2), δ 4.50 ppm (q, J = 8.5 Hz, -OCH2_2CF3_3), δ 6.90–7.30 ppm (aromatic protons).
  • 19F^{19}F NMR: δ -74.5 ppm (t, J = 8.5 Hz, CF3_3).
    Purity (>98%) should be confirmed via HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min) .

Q. What are the key stability considerations for storage and handling?

  • Methodological Answer : Store under inert gas (argon) at 2–8°C in amber vials to prevent oxidative degradation of the amine group. Avoid exposure to moisture, which can hydrolyze the trifluoroethoxy group. Stability tests (TGA/DSC) show decomposition onset at 180°C, but prolonged room-temperature storage in air reduces purity by 5–10% monthly .

Advanced Research Questions

Q. How does the trifluoroethoxy substituent influence electronic and steric properties in catalytic applications?

  • Methodological Answer : The electron-withdrawing trifluoroethoxy group (-OCH2_2CF3_3) decreases electron density on the aromatic ring (Hammett σp_p = +0.52), enhancing electrophilic substitution reactivity. DFT calculations (B3LYP/6-31G*) reveal a 15% increase in LUMO energy compared to unsubstituted analogs, favoring nucleophilic attack. Steric effects are minimal (van der Waals volume = 38 Å3^3), allowing flexible ligand design in coordination chemistry .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer : Compare analogs like [2-(Trifluoromethoxy)phenyl]methanamine ( ) and triazole-containing derivatives (). Use SAR studies to isolate the impact of the trifluoroethoxy group:

  • Biological assays : Measure IC50_{50} in enzyme inhibition assays (e.g., monoamine oxidases) under standardized conditions (pH 7.4, 37°C).
  • Data normalization : Account for lipophilicity (logP = 2.1 for this compound vs. 1.8 for triazole analogs) using HPLC-derived retention times. Contradictions often arise from differential membrane permeability or metabolite interference .

Q. How can computational methods optimize reaction pathways for scaled-up synthesis?

  • Methodological Answer : Employ quantum mechanical calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps. For example, transition state analysis of the reductive amination step reveals a 20 kcal/mol activation barrier, which can be lowered by substituting NaBH4_4 with LiAlH4_4. Machine learning (Python-based ChemML) can predict optimal solvent systems (e.g., DMF/water 9:1) to reduce side reactions by 30% .

Q. What are the challenges in characterizing degradation products under oxidative conditions?

  • Methodological Answer : Use LC-MS/MS (ESI+) to identify degradation pathways. Major products include:

  • Oxidative deamination : Forms 4-(2,2,2-trifluoroethoxy)benzaldehyde (m/z 218.1).
  • Trifluoroethanol formation : Hydrolysis of the ether linkage generates trifluoroethanol (m/z 116.0).
    Accelerated stability testing (40°C/75% RH for 4 weeks) combined with multivariate analysis (PCA) quantifies degradation kinetics .

Methodological Design & Data Analysis

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :

Variation points : Synthesize analogs with modified substituents (e.g., -OCH3_3, -OCF3_3, -F) at the para position.

Data collection : Use high-throughput screening (HTS) for binding affinity (Kd_d) against target receptors (e.g., serotonin transporters).

Statistical analysis : Apply multiple linear regression (MLR) with descriptors like logP, polar surface area, and Hammett constants to quantify substituent effects. R2^2 > 0.85 indicates predictive validity .

Q. What experimental controls are critical in kinetic studies of its catalytic activity?

  • Methodological Answer :

  • Blank reactions : Exclude the catalyst to measure background reaction rates.
  • Internal standards : Use deuterated analogs (e.g., D2_2-methanamine) to correct for instrumental drift in GC-MS.
  • Temperature control : Maintain ±0.1°C accuracy using jacketed reactors to avoid Arrhenius plot deviations .

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